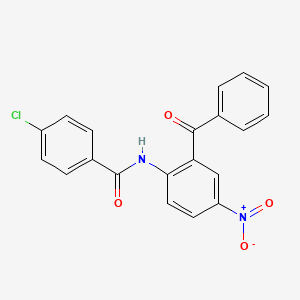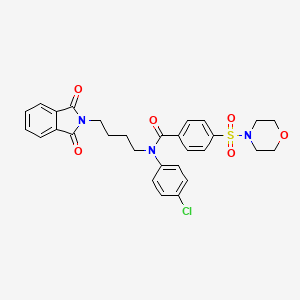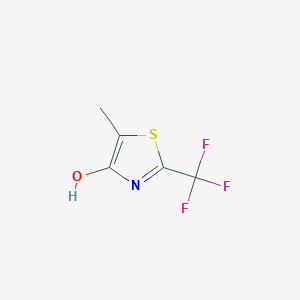
5-Methyl-2-trifluoromethyl-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-trifluoromethyl-thiazol-4-ol is a chemical compound with the molecular formula C5H4F3NOS and a molecular weight of 183.15 . It is used in scientific research and has diverse applications in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-trifluoromethyl-thiazol-4-ol consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 2-position with a trifluoromethyl group and at the 5-position with a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-2-trifluoromethyl-thiazol-4-ol are not fully detailed in the sources I found. The compound is stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like “5-Methyl-2-trifluoromethyl-thiazol-4-ol”, often exhibit antimicrobial properties. They have been shown to be effective against a range of bacteria and fungi, such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .
Antifungal Activity
Similar compounds have been synthesized and screened for their antifungal activity. This suggests that “5-Methyl-2-trifluoromethyl-thiazol-4-ol” could potentially be used in the development of new antifungal agents .
Antibacterial Activity
Thiazole derivatives have also been tested for their in vitro antibacterial activity against various strains such as Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi. This indicates a potential application in creating new antibacterial drugs .
Anticancer Activity
Some thiazole derivatives are known for their anticancer properties, such as tiazofurin. Research into similar compounds could lead to the development of novel anticancer therapies .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them candidates for the development of anti-inflammatory medications .
Antioxidant Activity
Thiazoles have shown antioxidant activities, suggesting that “5-Methyl-2-trifluoromethyl-thiazol-4-ol” could be researched for its potential as an antioxidant agent .
Hepatoprotective Activity
Given the hepatoprotective activities observed in some thiazole compounds, there is a possibility that “5-Methyl-2-trifluoromethyl-thiazol-4-ol” could be explored for liver protection applications .
Anti-Alzheimer’s Activity
Thiazole derivatives have been associated with anti-Alzheimer’s activity, indicating a potential research avenue for “5-Methyl-2-trifluoromethyl-thiazol-4-ol” in this field .
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-2-trifluoromethyl-thiazol-4-ol are currently unknown . Thiazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the diverse biological activities of thiazole derivatives , it is likely that this compound could have a wide range of effects.
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c1-2-3(10)9-4(11-2)5(6,7)8/h10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWMIOVEOJEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2933930.png)
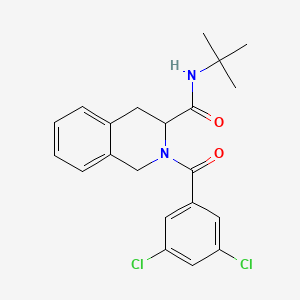
![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B2933936.png)
![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)
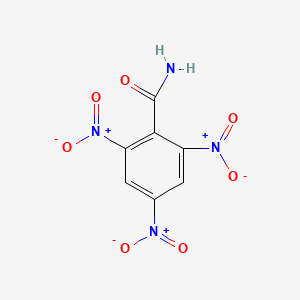
![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
![3-(3-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2933943.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)

